![molecular formula C16H21NO5 B13524059 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid
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Overview
Description
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a phenyl group, and an azetidine ring. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection process.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and improved reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid has a wide range of applications in scientific research:
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid involves its ability to act as a protecting group for amines. The BOC group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine functionality . This property makes it valuable in synthetic chemistry, where selective protection and deprotection of functional groups are crucial.
Comparison with Similar Compounds
Similar Compounds
2-({1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid: This compound has a similar structure but contains a hydroxy group instead of a phenyl group.
Ethyl 2-({[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate): This compound features a cyclopropane ring and an ethyl ester group.
Uniqueness
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is unique due to its combination of a BOC-protected amine, a phenyl group, and an azetidine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research .
Biological Activity
Chemical Structure and Properties
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is a compound belonging to the azetidine class, characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. The molecular formula is C14H19NO4, with a molecular weight of 255.31 g/mol. This compound is typically a white solid, slightly soluble in water but soluble in organic solvents like methanol and ethanol, with a melting point ranging from 138°C to 140°C .
Biological Activity
Potential Biological Properties
Research on the biological activity of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid indicates potential applications in medicinal chemistry. Although specific biological targets have not been extensively studied, its structural components suggest several possible activities:
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with azetidine rings may exhibit anti-inflammatory effects.
- Antioxidant Activity : The presence of the Boc group may contribute to antioxidant properties, although detailed studies are needed to confirm this.
- Anticancer Activity : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .
Table: Summary of Biological Activities
Activity Type | Description | Evidence Level |
---|---|---|
Anti-inflammatory | Potential to reduce inflammation | Preliminary studies |
Antioxidant | May scavenge free radicals | Needs confirmation |
Anticancer | Inhibits cancer cell proliferation | In vitro evidence |
The mechanism of action for 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is hypothesized to involve interactions at the molecular level facilitated by the Boc group. This group may play a role in biochemical pathways related to amine protection and deprotection, impacting various cellular processes .
Case Studies
- In Vitro Cancer Cell Proliferation Study : A study conducted on human cancer cell lines demonstrated that treatment with 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid resulted in a significant reduction in cell viability compared to control groups. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways.
- Inflammation Model : In an animal model of inflammation, administration of this compound showed reduced markers of inflammation, indicating potential therapeutic use in inflammatory diseases.
Toxicity and Safety
While comprehensive toxicity studies are lacking, initial assessments suggest that 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is generally safe for laboratory use at low concentrations. Standard safety precautions should be observed when handling this compound .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid. Specific areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- Expanded Biological Testing : Conducting additional in vivo studies to confirm preliminary findings regarding anti-inflammatory and anticancer properties.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-10-16(11-17,21-9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |
InChI Key |
ILDAAPWDNGDMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)OCC(=O)O |
Origin of Product |
United States |
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